8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940602
InChI: InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H
SMILES:
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine

CAS No.:

Cat. No.: VC15940602

Molecular Formula: C9H4ClF3N2

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine -

Specification

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
IUPAC Name 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine
Standard InChI InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H
Standard InChI Key GPHUFLYIEPVMBB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The IUPAC name for this compound is 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, with a canonical SMILES representation of C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F . Its crystalline structure is stabilized by π-π stacking interactions between the naphthyridine rings, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability . Key physicochemical parameters include:

PropertyValueSource
Molecular Weight232.59 g/mol
LogP (Partition Coefficient)Estimated 2.1 (lipophilic)
SolubilityLow in water; soluble in DMSO
Melting PointNot reported-

The compound’s low aqueous solubility poses challenges for formulation, necessitating prodrug strategies or nanoparticle delivery systems in therapeutic applications .

Synthesis and Derivative Development

Regioselective Suzuki Coupling

A pivotal synthesis route involves regioselective Suzuki-Miyaura cross-coupling to functionalize the 2-position of the 1,5-naphthyridine core. As detailed in and , the protocol proceeds as follows:

  • Tosylation of 8-Chloro-1,5-naphthyridin-2-ol: Treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine yields 8-chloro-1,5-naphthyridin-2-yl tosylate (78% yield) .

  • Suzuki Coupling: Reaction with aryl boronic acids (e.g., 3-methylsulfonylphenylboronic acid) in 1-butanol/water under palladium catalysis affords 2-aryl-8-chloro-1,5-naphthyridines (27–47% yield) .

  • Amine Substitution at C-8: Displacement of the chloro group with amines (e.g., piperidine derivatives) under acidic conditions generates target derivatives .

Table 1: Representative Synthesis Yields

Intermediate/ProductReaction ConditionsYield (%)
8-Chloro-1,5-naphthyridin-2-yl tosylateDCM, Et₃N, 18 h, RT78
8-Chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine1-Butanol/H₂O, Pd(dppf)Cl₂, 18 h27
8-((1-Methylpiperidin-4-yl)amino)-1,5-naphthyridin-2-olHBr (48%), 120°C, 18 h73

Alternative Cyclization Strategies

Biological Activity and Mechanistic Insights

Antimalarial Activity

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine derivatives exhibit dual inhibitory activity against Plasmodium falciparum:

  • PI4K Inhibition: IC₅₀ values of 0.12–0.45 µM against Plasmodium vivax phosphatidylinositol-4-kinase (PI4K), disrupting parasite lipid metabolism .

  • Hemozoin Formation Blockade: Inhibition of β-hematin crystallization (IC₅₀: 1.2–3.8 µM), preventing detoxification of heme in malaria parasites .

Table 2: Biological Activity of Selected Derivatives

CompoundPvPI4K IC₅₀ (µM)Hemozoin IC₅₀ (µM)
8-(Piperidin-4-ylamino)-2-(3-CF₃-phenyl)-1,5-naphthyridine0.15 ± 0.021.5 ± 0.3
8-((1-Methylpiperidin-4-yl)amino)-2-(2-CF₃-pyridin-3-yl)-1,5-naphthyridine0.29 ± 0.042.8 ± 0.5

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for antimalarial drug candidates. Key optimizations include:

  • Piperidine Substituents: Introducing hydrophilic groups (e.g., hydroxyethyl) at the piperidine N-atom improves solubility but reduces potency (6-fold loss in IC₅₀) .

  • Trifluoromethyl Positioning: The 2-trifluoromethyl group enhances target binding via hydrophobic interactions and fluorine-specific contacts .

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